2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
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Description
2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide, commonly known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a member of the benzamide family of compounds, which are known for their diverse range of biological activities.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Potential : Researchers have explored the antiproliferative effects of this compound against cancer cells. Its unique structure may interfere with cell signaling pathways, making it a promising candidate for further investigation in cancer therapy .
- Targeted Therapy : The benzamide moiety suggests potential interactions with specific cellular targets. Investigating its binding affinity to relevant proteins could lead to targeted drug design .
Organic Synthesis
- Intermediate in Organic Reactions : 2-(Methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide serves as an intermediate in organic synthesis. Chemists use it to build more complex molecules, especially those containing pyrazole or benzamide substructures .
Agrochemicals
- Pesticide Research : The compound’s structural features may contribute to its pesticidal properties. Researchers study its effectiveness against pests and explore modifications to enhance its bioactivity .
Material Science
- Ligand Design : The benzamide and pyrazole groups can act as ligands in coordination chemistry. Researchers investigate their coordination behavior with metal ions, potentially leading to novel materials or catalysts .
Computational Chemistry
- Quantum Chemical Calculations : Theoretical studies involving density functional theory (DFT) or molecular dynamics simulations can provide insights into the compound’s electronic structure, stability, and reactivity .
Pharmacophore Modeling
- Pharmacophore Identification : Researchers use pharmacophore models to understand the essential features required for binding to specific receptors. This compound could contribute to such models for drug discovery .
properties
IUPAC Name |
2-methylsulfanyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-24-18-10-6-5-9-17(18)19(23)20-11-12-22-14-16(13-21-22)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBJVMSJYXUDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide |
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